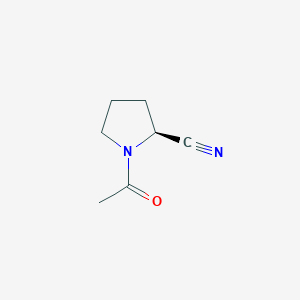![molecular formula C6H7N3O2 B12874240 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one is a heterocyclic compound that belongs to the pyranopyrazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one typically involves multi-component reactions. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the addition of malononitrile and an aldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyranopyrazoles .
Wissenschaftliche Forschungsanwendungen
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Aminopyrano[2,3-c]pyrazole-5-carbonitrile
- Ethyl-6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and biological activity compared to other pyranopyrazole derivatives .
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
3-amino-4,5-dihydro-3aH-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C6H7N3O2/c7-5-3-1-2-4(10)11-6(3)9-8-5/h3H,1-2H2,(H2,7,8) |
InChI-Schlüssel |
QWHYLZWCYUSUBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC2=NN=C(C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)











![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)

